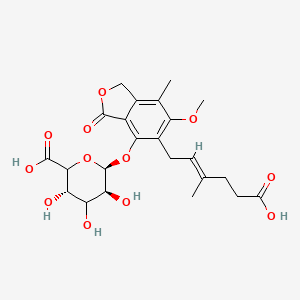
Mycophenolic Acid beta-D-Glucuronide
描述
Mycophenolic Acid beta-D-Glucuronide is a metabolite of Mycophenolic Acid, which is widely used in immunosuppressive regimens, particularly after organ transplantation. This compound is formed through the glucuronidation of Mycophenolic Acid, a process that enhances its solubility and facilitates its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid beta-D-Glucuronide involves the enzymatic glucuronidation of Mycophenolic Acid. This reaction typically occurs in the liver, where Mycophenolic Acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors where Mycophenolic Acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Mycophenolic Acid beta-D-Glucuronide primarily undergoes hydrolysis, where it is converted back to Mycophenolic Acid and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucuronidase enzyme.
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable glucuronide structure.
Major Products:
Hydrolysis: Mycophenolic Acid and glucuronic acid.
科学研究应用
Mycophenolic Acid beta-D-Glucuronide has several applications in scientific research:
Immunosuppressive Studies: It is used to study the pharmacokinetics and pharmacodynamics of Mycophenolic Acid in the body.
Drug Metabolism: Researchers use this compound to understand the metabolic pathways and excretion mechanisms of Mycophenolic Acid.
Clinical Chemistry: It is employed in the development of analytical methods for monitoring Mycophenolic Acid levels in patients undergoing immunosuppressive therapy.
作用机制
Mycophenolic Acid beta-D-Glucuronide itself is pharmacologically inactive. upon hydrolysis, it releases Mycophenolic Acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the de novo synthesis of guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation .
相似化合物的比较
Mycophenolic Acid: The parent compound, which is active and used in immunosuppressive therapy.
Mycophenolic Acid Acyl Glucuronide: Another metabolite with pharmacological activity.
Uniqueness: Mycophenolic Acid beta-D-Glucuronide is unique due to its role in the detoxification and excretion of Mycophenolic Acid. Unlike Mycophenolic Acid Acyl Glucuronide, which retains some pharmacological activity, this compound is primarily involved in the safe elimination of the drug from the body .
属性
IUPAC Name |
(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-OJWURBMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


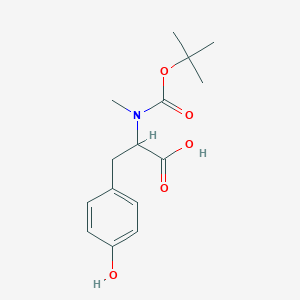
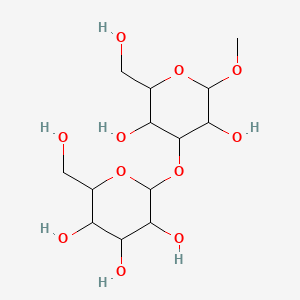
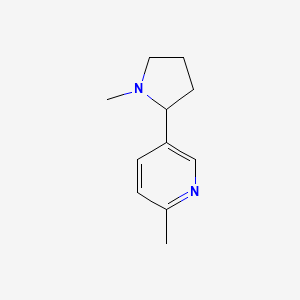
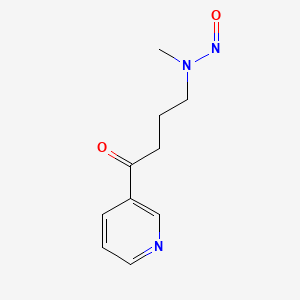
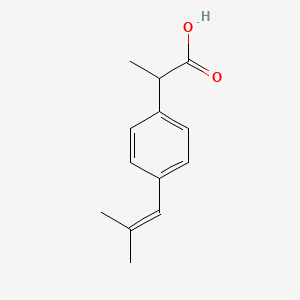
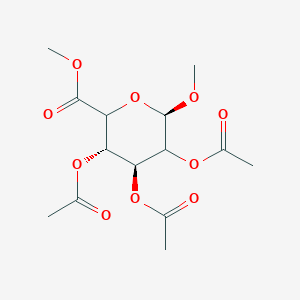
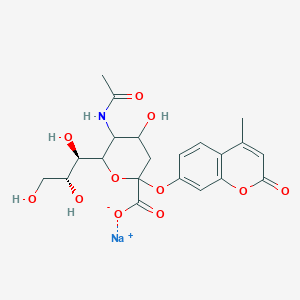
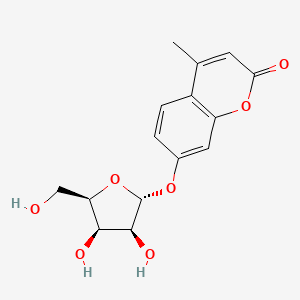
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)
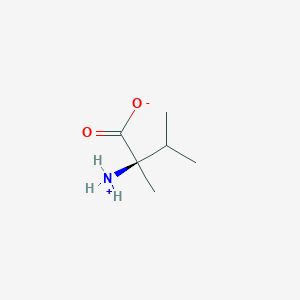
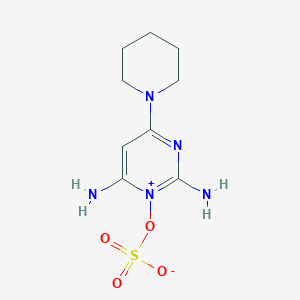
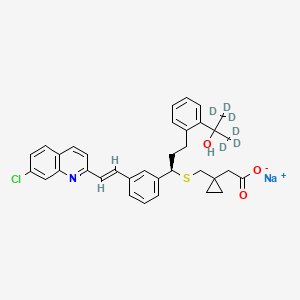
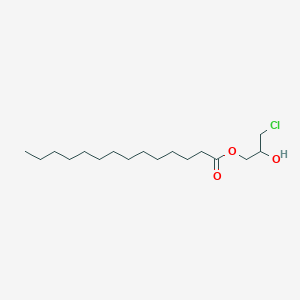
![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)
